molecular formula C5H3Cl2N3O B13974247 4,6-Dichloro-5-pyrimidinecarbaldehyde oxime

4,6-Dichloro-5-pyrimidinecarbaldehyde oxime

Cat. No.: B13974247
M. Wt: 192.00 g/mol
InChI Key: AEQBNPPKIJAQDQ-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-pyrimidinecarbaldehyde oxime is a chemical compound characterized by its dichloro and pyrimidine functional groups. It is known for its applications in various chemical processes and is often used as a substrate in the synthesis of N-terminal surrogate in amino acid and peptide analogues .

Preparation Methods

The synthesis of 4,6-Dichloro-5-pyrimidinecarbaldehyde oxime typically involves the following steps:

This synthetic route is preferred due to its ease of operation, high yield, and cost-effectiveness. The product is also easy to purify, making it suitable for industrial production .

Scientific Research Applications

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde oxime is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, featuring a pyrimidine ring with chlorine and methylthio substituents and an oxime functional group, contributes to its varied biological activities, such as enzyme inhibition and potential therapeutic uses.

Scientific Research Applications

  • Chemistry As an intermediate, 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde oxime is used in the synthesis of complex organic molecules and heterocyclic compounds.
  • Biology The compound is investigated for potential biological activities, including antimicrobial and anticancer properties.
  • Medicine It is explored as a potential lead compound for developing new pharmaceuticals.
  • Industry It is utilized in producing agrochemicals, dyes, and other industrial chemicals.

Biological Activities

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde oxime's biological activity primarily comes from its capacity to engage with particular molecular targets. The oxime group has the ability to create hydrogen bonds with the active sites of enzymes, which may prevent them from working properly. The chlorine and methylthio groups improve the compound's binding affinity and specificity towards various biological targets, making it suitable for drug discovery and development.

  • Enzyme Inhibition The compound has been studied for its ability to inhibit various enzymes, crucial in developing pharmaceuticals for specific diseases. It is particularly noted as a potential inhibitor in biochemical pathways relevant to cancer and microbial infections.
  • Antimicrobial Properties Research indicates that this compound exhibits antimicrobial activity against certain pathogens, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Potential Studies suggest that this compound may possess anticancer properties, though detailed mechanisms and efficacy require further investigation.

Research on pyrimidine derivatives

  • The reaction of 4,6-dichloro-5-formylpyrimidine with hydrochlorides of glycine esters in the presence of triethylamine leads to derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products, such as pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine .
  • взаимодействием 4,6-дихлоропиримидин-5-карбальдегида с метил- или трет-бутилглицинатом в метаноле в присутствии триэтиламина в зависимости от молярного соотношения образуется смесь 5-гидрокси-6,7-дигидро-5H-пирроло[2,3-d]пиримидина и 6-амино-4-хлор-7-оксопиридо[2,3-d]пиримидин-8(7H)-ил)ацетата . (Translation: the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl or tert-butyl glycinate in methanol in the presence of triethylamine, depending on the molar ratio, forms a mixture of 5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine and 6-amino-4-chloro-7-oxopyrido[2,3-d]pyrimidine-8(7H)-yl)acetate).
  • взаимодействии 4,6-дихлоропиримидин-5-карбальдегида с метил- или трет-бутилглицинатом . (Translation: interaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl or tert-butyl glycinate).
  • Previously unknown derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine have been obtained from the interaction of 4,6-dichloro-5-formylpyrimidine with methyl and tert-butylglycinate . The reaction features depending on the reactants ratio have been studied, and the prospects for synthesizing potential biologically active compounds from 6-amino-4-chloro-7-oxopyrido[2,3-d]pyrimidine-8(7H)-yl)acetate have been described .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-pyrimidinecarbaldehyde oxime involves its interaction with specific molecular targets and pathways. The compound’s dichloro and pyrimidine functional groups allow it to bind to various enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, making it useful in drug development and other applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H3Cl2N3O

Molecular Weight

192.00 g/mol

IUPAC Name

N-[(4,6-dichloropyrimidin-5-yl)methylidene]hydroxylamine

InChI

InChI=1S/C5H3Cl2N3O/c6-4-3(1-10-11)5(7)9-2-8-4/h1-2,11H

InChI Key

AEQBNPPKIJAQDQ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)Cl)C=NO)Cl

Origin of Product

United States

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